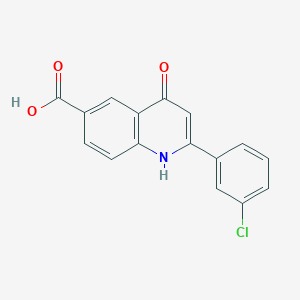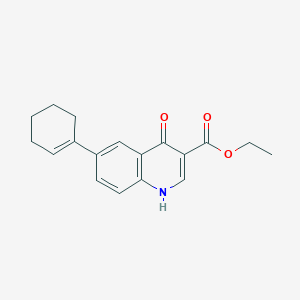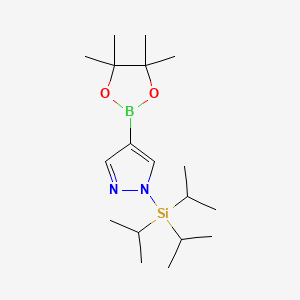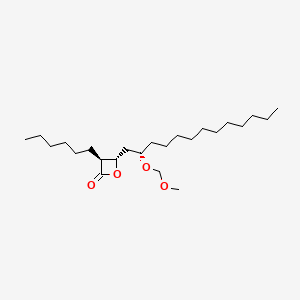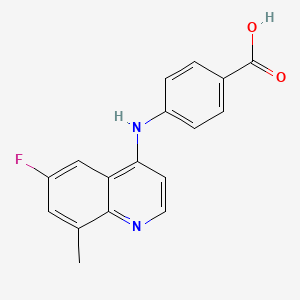
4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and pharmaceutical research. Its unique structure, which includes a quinoline moiety and a benzoic acid group, contributes to its diverse chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Fluorine and Methyl Groups:
Coupling with Benzoic Acid: The final step involves coupling the quinoline derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-influenza activity is attributed to its ability to inhibit the RNA-dependent RNA polymerase of the influenza virus, thereby preventing viral replication . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
Vergleich Mit ähnlichen Verbindungen
4-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can be compared with other quinoline derivatives, such as:
4-((7-Trifluoromethylquinolin-4-yl)amino)benzoic acid: Exhibits moderate anti-influenza activity.
4-((6-Chloroquinolin-4-yl)amino)benzoic acid: Known for its antimicrobial properties.
4-((8-Methylquinolin-4-yl)amino)benzoic acid: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H13FN2O2 |
|---|---|
Molekulargewicht |
296.29 g/mol |
IUPAC-Name |
4-[(6-fluoro-8-methylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-12(18)9-14-15(6-7-19-16(10)14)20-13-4-2-11(3-5-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
PPZILZYDBZLRIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C(C=CN=C12)NC3=CC=C(C=C3)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


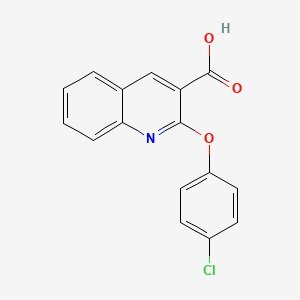
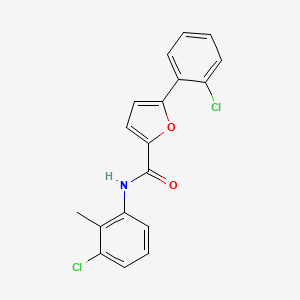
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
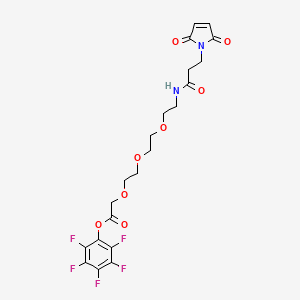
![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)
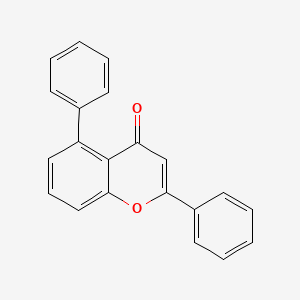
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)

